![molecular formula C16H18BrN5O2S B12160360 4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide](/img/structure/B12160360.png)

4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

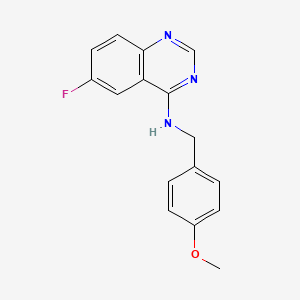

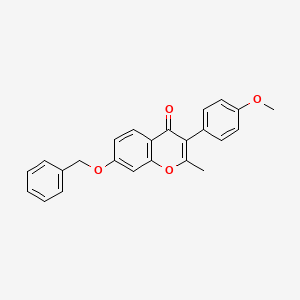

Beschreibung

4-Brom-N-[3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzolsulfonamid ist eine komplexe organische Verbindung, die ein Bromatom, eine Triazolopyrimidin-Einheit und eine Benzolsulfonamid-Gruppe aufweist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Brom-N-[3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzolsulfonamid umfasst typischerweise mehrere Schritte:

Bildung des Triazolopyrimidin-Kerns: Dies kann durch eine mikrowellenge unterstützte, katalysatorfreie Synthese unter Verwendung von Enaminonitrilen und Benzohydraziden erreicht werden.

Einführung des Bromatoms: Die Bromierung kann unter milden Bedingungen mit N-Bromsuccinimid (NBS) durchgeführt werden.

Anbindung des Propyl-Linkers: Dieser Schritt beinhaltet die Alkylierung des Triazolopyrimidin-Kerns mit einem geeigneten Propylhalogenid.

Sulfonamid-Bildung: Der letzte Schritt beinhaltet die Reaktion des Zwischenprodukts mit Benzolsulfonylchlorid in Gegenwart einer Base wie Triethylamin.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen beinhalten, um den Prozess zu rationalisieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide typically involves multiple steps:

Formation of the triazolopyrimidine core: This can be achieved through a microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides.

Introduction of the bromine atom: Bromination can be performed using N-bromosuccinimide (NBS) under mild conditions.

Attachment of the propyl linker: This step involves the alkylation of the triazolopyrimidine core with a suitable propyl halide.

Sulfonamide formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Substitutionsreaktionen: Das Bromatom in der Verbindung kann nucleophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener Derivate führt.

Oxidation und Reduktion: Der Triazolopyrimidin-Kern kann an Redoxreaktionen teilnehmen, wobei jedoch spezifische Bedingungen und Reagenzien optimiert werden müssten.

Kondensationsreaktionen: Die Sulfonamid-Gruppe kann Kondensationsreaktionen mit verschiedenen Nucleophilen eingehen.

Häufige Reagenzien und Bedingungen

N-Bromsuccinimid (NBS): Wird zur Bromierung verwendet.

Triethylamin: Wird üblicherweise als Base bei der Sulfonamid-Bildung verwendet.

Propylhalogenide: Werden für Alkylierungsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, würden verschiedene substituierte Derivate der ursprünglichen Verbindung umfassen, die möglicherweise veränderte biologische Aktivitäten aufweisen.

Wissenschaftliche Forschungsanwendungen

4-Brom-N-[3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzolsulfonamid hat verschiedene wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Es wird als potenzieller Kinase-Inhibitor untersucht, insbesondere für CDK2, das ein Ziel für die Krebsbehandlung ist.

Biologische Studien: Die Fähigkeit der Verbindung, bestimmte Enzyme zu hemmen, macht sie nützlich für die Untersuchung der Zellzyklusregulation und Apoptose.

Chemische Biologie: Es kann als Werkzeugverbindung verwendet werden, um die Funktion verschiedener biologischer Pfade zu untersuchen.

Industrielle Anwendungen: Potenzieller Einsatz bei der Entwicklung neuer Pharmazeutika und Agrochemikalien.

Wirkmechanismus

Die Verbindung übt ihre Wirkungen in erster Linie durch die Hemmung der cyclinabhängigen Kinase 2 (CDK2) aus. Durch die Bindung an die aktive Stelle von CDK2 verhindert sie die Phosphorylierung von nachgeschalteten Zielen, wodurch der Zellzyklusfortschritt gestoppt und die Apoptose in Krebszellen induziert wird .

Wissenschaftliche Forschungsanwendungen

4-bromo-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is being investigated as a potential kinase inhibitor, particularly for CDK2, which is a target for cancer treatment.

Biological Studies: The compound’s ability to inhibit specific enzymes makes it useful in studying cell cycle regulation and apoptosis.

Chemical Biology: It can be used as a tool compound to probe the function of various biological pathways.

Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of downstream targets, thereby halting cell cycle progression and inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyrazolo[3,4-d]pyrimidin-Derivate: Diese Verbindungen zielen ebenfalls auf CDK2 ab und haben signifikante zytotoxische Aktivitäten gegen verschiedene Krebszelllinien gezeigt.

1,2,4-Triazolo[1,5-a]pyridine: Diese Verbindungen zeigen eine Reihe biologischer Aktivitäten, darunter die Wirkung als inverse Agonisten und Inhibitoren verschiedener Enzyme.

Einzigartigkeit

4-Brom-N-[3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzolsulfonamid ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, wie dem Bromatom und der Sulfonamid-Gruppe, die besondere biologische Aktivitäten und potenzielle therapeutische Anwendungen verleihen.

Eigenschaften

Molekularformel |

C16H18BrN5O2S |

|---|---|

Molekulargewicht |

424.3 g/mol |

IUPAC-Name |

4-bromo-N-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide |

InChI |

InChI=1S/C16H18BrN5O2S/c1-11-10-12(2)22-15(20-21-16(22)19-11)4-3-9-18-25(23,24)14-7-5-13(17)6-8-14/h5-8,10,18H,3-4,9H2,1-2H3 |

InChI-Schlüssel |

QBHXSDWJZYZCKH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC2=NN=C(N12)CCCNS(=O)(=O)C3=CC=C(C=C3)Br)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'~1~,N'~4~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B12160288.png)

![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12160290.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12160294.png)

![5-bromo-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B12160304.png)

![2,4,6,6-tetramethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12160306.png)

![N'-{(Z)-[4-(diethylamino)phenyl]methylidene}-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12160312.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12160321.png)

![N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12160332.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12160348.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(Z)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12160352.png)

![methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160366.png)

![N-(2-methoxyethyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12160372.png)